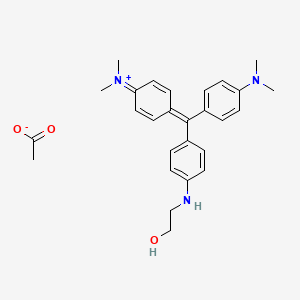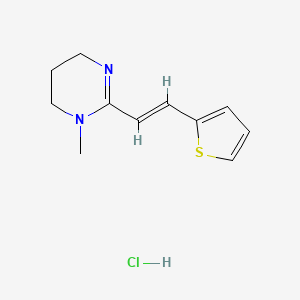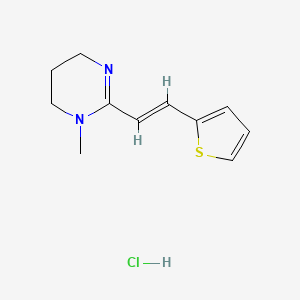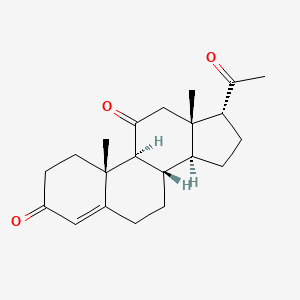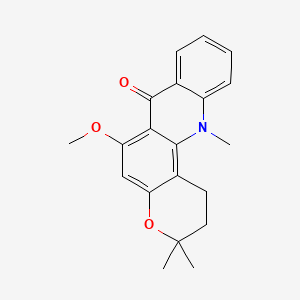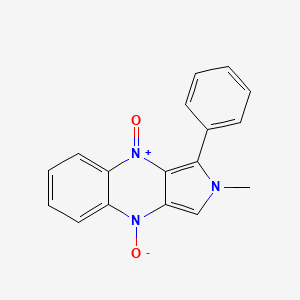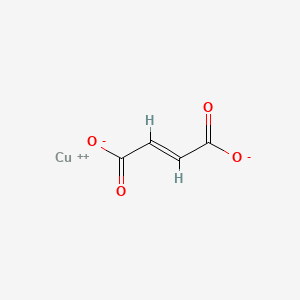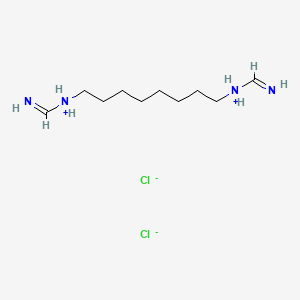
Octanediamidine, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of octanediamidine, dihydrochloride involves the preparation of 1,10-bis-[4-(octylamino)-1-pyridinium]-decane dichloride . The process typically includes the reaction of 4-aminopyridine with octylamine, followed by the formation of the dihydrochloride salt . Industrial production methods focus on reducing preparation costs and minimizing impurities generated during the process .
Analyse Des Réactions Chimiques
Octanediamidine, dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can react with oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify its structure, affecting its antimicrobial properties.
Substitution: It can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Applications De Recherche Scientifique
Octanediamidine, dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical formulations.
Medicine: It is used as an antiseptic in medical procedures, wound care, and infection control.
Industry: It is employed in the formulation of disinfectants and antiseptic products.
Mécanisme D'action
The mechanism of action of octanediamidine, dihydrochloride involves its interaction with the cell membranes of bacteria . It disrupts the integrity of the cell membrane, leading to cell lysis and death . The compound targets the lipid bilayer of the cell membrane, causing increased permeability and leakage of cellular contents .
Comparaison Avec Des Composés Similaires
Octanediamidine, dihydrochloride is often compared with other antiseptics like chlorhexidine and phenoxyethanol . Unlike chlorhexidine, this compound has a faster action and does not contain carcinogenic impurities . It is also less expensive and has shown no resistance development . Similar compounds include:
Chlorhexidine: Another widely used antiseptic with slower action.
Phenoxyethanol: Often used in combination with this compound for enhanced antimicrobial activity.
This compound stands out due to its effectiveness, cost-efficiency, and lack of resistance development .
Propriétés
Numéro CAS |
63869-18-1 |
|---|---|
Formule moléculaire |
C10H24Cl2N4 |
Poids moléculaire |
271.23 g/mol |
Nom IUPAC |
methanimidoyl-[8-(methanimidoylazaniumyl)octyl]azanium;dichloride |
InChI |
InChI=1S/C10H22N4.2ClH/c11-9-13-7-5-3-1-2-4-6-8-14-10-12;;/h9-10H,1-8H2,(H2,11,13)(H2,12,14);2*1H |
Clé InChI |
FNEBSWMSLUMRDF-UHFFFAOYSA-N |
SMILES canonique |
C(CCCC[NH2+]C=N)CCC[NH2+]C=N.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


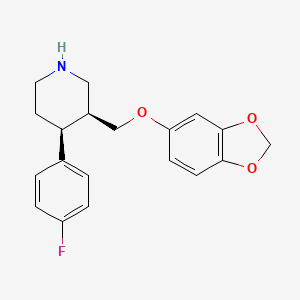
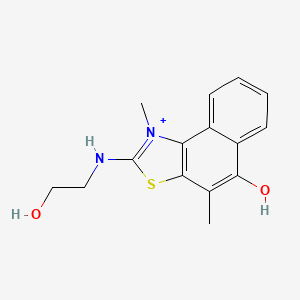
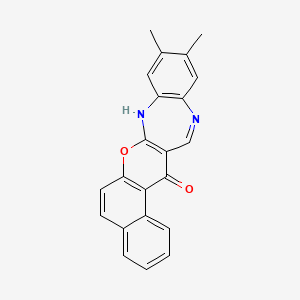
![4-[(E)-(3-Oxo-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazol-2-yl)diazenyl]benzoic acid](/img/structure/B12798613.png)
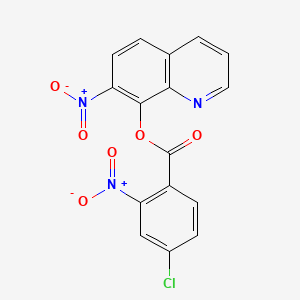
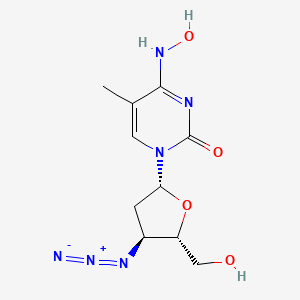
![4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde](/img/structure/B12798645.png)
